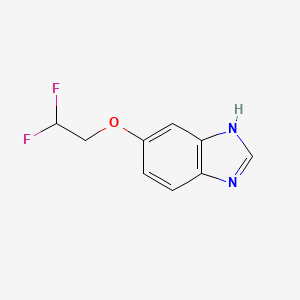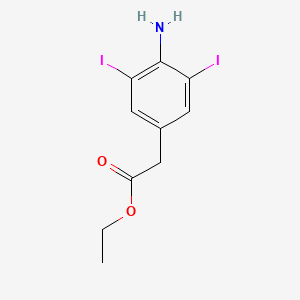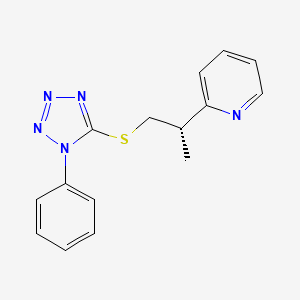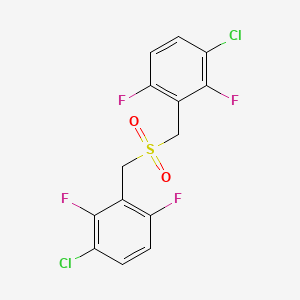
3-Chloro-2,6-difluorophenylmethylsulfone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Chloro-2,6-difluorophenylmethylsulfone is an organic compound with the molecular formula C7H5ClF2O2S and a molecular weight of 226.63 g/mol . This compound is characterized by the presence of a sulfone group attached to a phenyl ring substituted with chlorine and fluorine atoms. It is used in various chemical reactions and has applications in scientific research and industry.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-Chloro-2,6-difluorophenylmethylsulfone typically involves the reaction of 3-chloro-2,6-difluorophenol with a sulfonating agent. One common method is the reaction with methanesulfonyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions and at low temperatures to prevent side reactions .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The product is then purified through crystallization or distillation techniques.
Análisis De Reacciones Químicas
Types of Reactions
3-Chloro-2,6-difluorophenylmethylsulfone undergoes various chemical reactions, including:
Oxidation: The sulfone group can be further oxidized to form sulfoxides.
Reduction: The compound can be reduced to form sulfides.
Substitution: The chlorine and fluorine atoms on the phenyl ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of sulfoxides.
Reduction: Formation of sulfides.
Substitution: Formation of substituted phenylmethylsulfones with various functional groups.
Aplicaciones Científicas De Investigación
3-Chloro-2,6-difluorophenylmethylsulfone has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 3-Chloro-2,6-difluorophenylmethylsulfone involves its interaction with molecular targets through its sulfone group. The sulfone group can form strong interactions with proteins and enzymes, potentially inhibiting their activity. The chlorine and fluorine atoms on the phenyl ring can also participate in hydrogen bonding and van der Waals interactions, further influencing the compound’s biological activity.
Comparación Con Compuestos Similares
Similar Compounds
3-Chloro-2,6-difluorophenol: Similar structure but lacks the sulfone group.
2,6-Difluorobenzene sulfonamide: Contains a sulfonamide group instead of a sulfone group.
3-Chloro-2,6-difluorobenzene sulfonic acid: Contains a sulfonic acid group instead of a sulfone group.
Uniqueness
3-Chloro-2,6-difluorophenylmethylsulfone is unique due to the presence of both chlorine and fluorine atoms on the phenyl ring along with the sulfone group. This combination of functional groups provides distinct chemical reactivity and potential biological activity, making it a valuable compound in various fields of research and industry .
Propiedades
Fórmula molecular |
C14H8Cl2F4O2S |
|---|---|
Peso molecular |
387.2 g/mol |
Nombre IUPAC |
1-chloro-3-[(3-chloro-2,6-difluorophenyl)methylsulfonylmethyl]-2,4-difluorobenzene |
InChI |
InChI=1S/C14H8Cl2F4O2S/c15-9-1-3-11(17)7(13(9)19)5-23(21,22)6-8-12(18)4-2-10(16)14(8)20/h1-4H,5-6H2 |
Clave InChI |
VKKGPFOFVHYXOU-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=C(C(=C1F)CS(=O)(=O)CC2=C(C=CC(=C2F)Cl)F)F)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


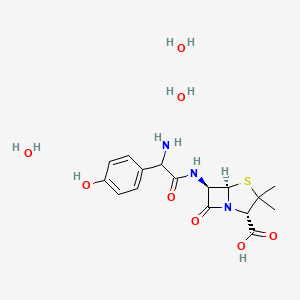
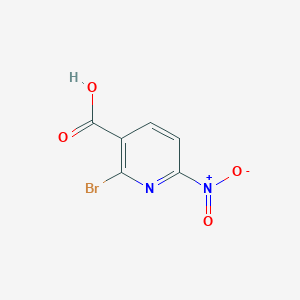

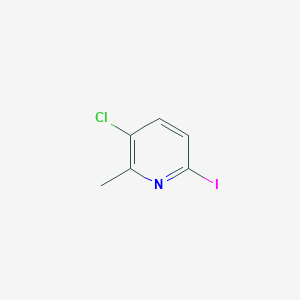
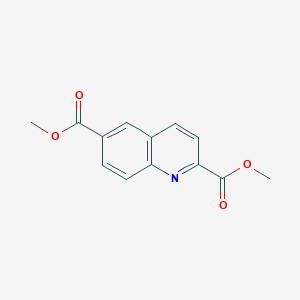
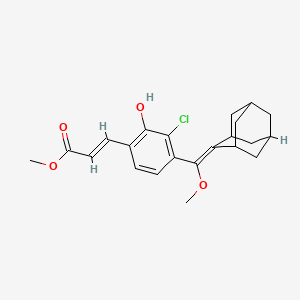
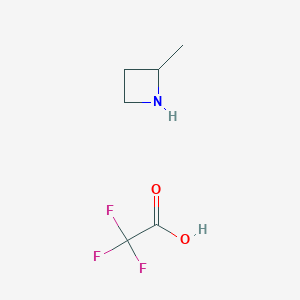
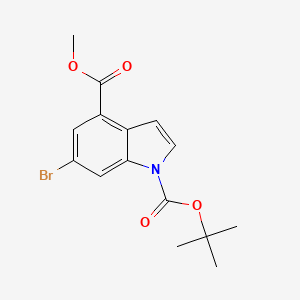
![1-(2-Methylpyrrolidine-3-carbonyl)octahydro-5H-pyrrolo[3,4-b]pyridin-5-one](/img/structure/B12845506.png)
